molecular formula C8H9BrClNO B1652999 2-(2-Bromo-3-chloroanilino)ethanol CAS No. 1691890-00-2

2-(2-Bromo-3-chloroanilino)ethanol

Cat. No.: B1652999
CAS No.: 1691890-00-2
M. Wt: 250.52
InChI Key: ANKDHHYWXNBCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-3-chloroanilino)ethanol is a halogenated anilino ethanol derivative characterized by a bromine atom at the ortho-position and a chlorine atom at the meta-position on the aniline ring, linked to an ethanol group.

Properties

CAS No.

1691890-00-2

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52

IUPAC Name

2-(2-bromo-3-chloroanilino)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-8-6(10)2-1-3-7(8)11-4-5-12/h1-3,11-12H,4-5H2

InChI Key

ANKDHHYWXNBCSG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Br)NCCO

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the aniline ring significantly affect molecular planarity, solubility, and reactivity. Key comparisons include:

2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol
  • Structure : Features two chlorine atoms at the ortho and para positions of the aniline ring.
  • Electronic Effects : The electron-withdrawing chlorine atoms reduce electron density on the aniline ring, which may decrease nucleophilic reactivity compared to the bromo-chloro analogue.
Tyrosol Analogues (e.g., 2-(3-Hydroxyphenyl)ethanol)
  • Structure : Hydroxyl or methoxy groups at various positions on the phenyl ring.
  • Biological Activity: Exhibits tyrosinase inhibition (e.g., 2-(3-hydroxyphenyl)ethanol inhibits mushroom tyrosinase by ~20–40% at 1 mM) .
  • Solubility : Polar hydroxyl groups enhance aqueous solubility compared to halogenated derivatives.
Chloroaniline Derivatives
  • Parent Compounds : 2-Chloroaniline (CAS 95-51-2), 3-chloroaniline (CAS 108-42-9), and 4-chloroaniline (CAS 106-47-8) .
  • Reactivity : Halogen position influences resonance effects; ortho-substituents introduce steric hindrance, while para-substituents enhance conjugation.

Physicochemical Properties (Table 1)

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-(2-Bromo-3-chloroanilino)ethanol C₈H₉BrClNO 264.52 2-Br, 3-Cl High lipophilicity due to halogens
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol C₁₄H₁₃Cl₂NO 294.17 2,6-diCl Planar structure, enhanced crystallinity
Tyrosol (2-(4-Hydroxyphenyl)ethanol) C₈H₁₀O₂ 138.16 4-OH High solubility, tyrosinase inhibition

Research Findings and Implications

  • Crystallography: Tools like SHELX and ORTEP-3 are critical for determining structural features such as planarity and bond lengths in halogenated anilino ethanols .
  • Structure-Activity Relationships : The bromo-chloro substitution pattern may enhance stability and lipophilicity, making the compound suitable for hydrophobic environments in drug design.

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